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Compound of Interest

Compound Name:
(R)-2-

((Benzyloxy)methyl)morpholine

CAS No.: 135065-70-2

Cat. No.: B3233030 Get Quote

Executive Summary
-Benzyl chiral morpholines serve as critical scaffolds in asymmetric synthesis and medicinal
chemistry (e.g., NK1 antagonists, antidepressants). Their physicochemical profile is defined by
a "lipophilic cap" (the benzyl group) opposing the polar morpholine ether oxygen.[1]

While the free base forms are typically viscous oils or low-melting solids with high solubility in

chlorinated and aromatic solvents, their salt forms (HCl, oxalate, tartrate) exhibit distinct

crystalline lattices amenable to recrystallization. This guide provides the solubility data and

decision-making frameworks required to manipulate these phases effectively.

Physicochemical Basis of Solubility
To predict solubility, one must analyze the competing forces within the molecule:

The Lipophilic Driver (

-Benzyl): The benzyl group adds significant hydrophobicity (approx.[1]

relative to free morpholine). This dominates the interaction with non-polar solvents, making
the free base miscible with Toluene and Dichloromethane (DCM).

The Polar Anchor (Ether Oxygen): The O-atom at position 4 acts as a hydrogen bond

acceptor. While insufficient to solubilize the benzylated molecule in water, it creates specific
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affinity for protic solvents like alcohols, often leading to "oiling out" rather than crystallization

in mixed solvent systems.[1]

Chirality & Lattice Energy:

Racemates: Often pack more efficiently than pure enantiomers, leading to lower solubility

(higher melting points).[1]

Enantiomers: Pure enantiomers of

-benzyl morpholines frequently exist as oils due to frustrated crystal packing caused by the
flexible benzyl arm.[1] Salt formation is almost mandatory for crystallization.

Computed Properties (Representative)
Property Value Range Implication

LogP (Octanol/Water) 1.6 – 2.8

Highly lipophilic; partitions

>99% into organic layer at pH

> 8.

pKa (Conjugate Acid) 6.6 – 7.4

Weaker base than alkyl

morpholines due to inductive

effect of benzyl; requires

strong acids (HCl, MsOH) for

complete protonation.[1]

H-Bond Donors 0
No self-association; low lattice

energy in free base form.[1]

Solubility Profile Matrix
The following data summarizes the solubility behavior of generic 2- or 3-substituted

-benzyl morpholines (Free Base vs. HCl Salt).

Table 1: Solvent Interaction Profile
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Solvent Class
Specific
Solvent

Free Base
Solubility

HCl Salt
Solubility

Operational
Note

Chlorinated
Dichloromethane

(DCM)

Excellent (>500

mg/mL)
Good

Preferred solvent

for extraction and

loading silica

columns.

Chloroform Excellent Moderate

Useful for NMR;

avoid for storage

due to potential

HCl generation.

[1]

Esters
Ethyl Acetate

(EtOAc)
Good Poor (<5 mg/mL)

Critical

Antisolvent: Use

to precipitate

salts from

ethanolic

solutions.[1]

Aromatic Toluene Excellent Insoluble

Ideal for

azeotropic drying

of the free base.

[1]

Protic
Methanol /

Ethanol
Good Excellent

Primary solvents

for

recrystallization

of salts.[1]

Water
Insoluble (<0.1

mg/mL)

Excellent (>100

mg/mL)

Basis for

Acid/Base

extractive

purification.[1]

Ethers THF Excellent Moderate

Good reaction

solvent; poor for

crystallization.[1]
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Diethyl Ether /

MTBE
Moderate Insoluble

Best antisolvents

to crash out

products as oils

or solids.[1]

Purification Strategies & Protocols
Strategy A: The "pH-Switch" Extraction
Best for: Removing non-basic impurities (benzyl bromide residues, neutral side products).

Since the

-benzyl morpholine is a basic amine, its solubility can be toggled by pH adjustment.

Protocol:

Dissolution: Dissolve crude reaction mixture in EtOAc or DCM.

Acid Extraction: Extract with 1M HCl (3x).

Mechanism:[2][3] The morpholine protonates (

), becoming water-soluble. Neutral impurities stay in the organic layer.[1]

Wash: Wash the combined aqueous acidic layers with fresh EtOAc (removes trapped

neutrals).[1]

Basification: Cool the aqueous layer to 0°C. Adjust pH to >10 using 4M NaOH or

.

Observation: The solution will turn cloudy as the free base "oils out."

Recovery: Extract the turbid aqueous mixture with DCM (3x). Dry over

and concentrate.

Strategy B: Salt-Induced Crystallization
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Best for: Isolating enantiopure solids from oily free bases.

Most chiral

-benzyl morpholines will not crystallize as free bases.[1] Conversion to the Hydrochloride or
Oxalate salt is required.[1]

Protocol:

Solvent Choice: Dissolve the oily free base in a minimum volume of absolute Ethanol or

Isopropanol.[1]

Acid Addition: Add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 4M HCl in

Dioxane) dropwise at 0°C.

Warning: Do not use aqueous HCl, as water acts as a solvent for the salt.[1]

Antisolvent Addition: Slowly add Diethyl Ether or Hexanes with vigorous stirring until

persistent turbidity is observed.

Aging: Allow the mixture to stand at -20°C overnight.

Filtration: Collect crystals under inert atmosphere (hygroscopic risk).

Decision Logic Visualizations
Figure 1: Purification Workflow Decision Tree
This diagram illustrates the logic flow for purifying crude reaction mixtures based on the

physical state and impurity profile.[1]
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Crude N-Benzyl Morpholine Mixture

Physical State?

Solid

Crystalline

Viscous Oil / Gum

Amorphous

Direct Recrystallization
(Solvent: EtOH or Hexanes)

Acid/Base Extraction
(Remove Neutral Impurities)

Purity > 95%?

Derivatization to Salt
(HCl, Oxalate, Tartrate)

No (Enrichment needed)

Pure Free Base Oil
(Use immediately)

Yes

Crystalline Salt
(Stable Storage)

Click to download full resolution via product page

Caption: Workflow for selecting between direct recrystallization, extractive workup, or salt

formation based on the physical state of the crude isolate.

Figure 2: Solubility Testing Protocol (The "Shake-Flask"
Modification)
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A standardized method to determine the precise solubility limit for your specific derivative.

Weigh 10mg Sample
(Solid or Oil)

Add Solvent (100 µL)
(DCM, MeOH, Water, etc.) Dissolved?

Soluble
(>100 mg/mL)Yes (Immediate)

Add Solvent (+100 µL)
Repeat until 1 mL total

No

Check
Heat to Boiling

(Recrystallization Potential)
If >1mL & Undissolved

Precipitates on Cooling?

Ideal Recryst SolventYes

Poor Solvent
(Use as Antisolvent)

No (Stays Soluble)

Click to download full resolution via product page

Caption: Step-by-step logic for qualitatively determining solubility and identifying potential

recrystallization solvents.

Critical Application Notes
Chiral Resolution via Diastereomeric Salts
If the

-benzyl morpholine is racemic, solubility differences can be exploited for optical resolution.[1]

Reagent: Use L-Tartaric acid or Dibenzoyl-L-tartaric acid.[1]

Principle: The

-morpholine

-tartrate salt will have a different crystal lattice energy (and solubility) than the

-morpholine

-tartrate salt.

Solvent System: Typically Acetone or Ethanol/Water (9:1).[1] One diastereomer will

crystallize, leaving the other in the mother liquor.

Stability in Solution
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Chlorinated Solvents:

-Benzyl morpholines are generally stable in DCM.[1] However, prolonged storage in
Chloroform is discouraged due to the potential formation of phosgene/HCl traces which can
form unwanted salts.[1]

Oxidation: The benzylic position is susceptible to oxidation to the

-oxide or benzaldehyde (dealkylation) if exposed to strong oxidants or radical initiators in
solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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